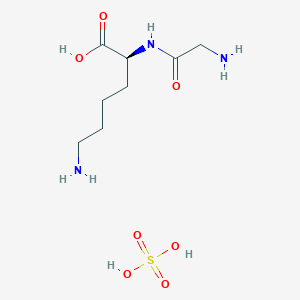
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
描述
Benzothiazole is a bicyclic compound consisting of the fusion of benzene and thiazole . It is a core structure found in a variety of synthetic and natural products . Benzothiazole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with aldehydes . Other methods include reactions involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The benzothiazole structure consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a nitrogen atom and a sulfur atom . In the case of N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, additional functional groups would be present, but without specific information, it’s difficult to provide a detailed molecular structure analysis.Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . The specific reactions that this compound can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Benzothiazole itself is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .作用机制
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide selectively targets the mitochondrial protein, VDAC1, which plays a crucial role in regulating mitochondrial function and cell death. This compound binds to VDAC1 and induces a conformational change that leads to the opening of the mitochondrial permeability transition pore (mPTP). The opening of mPTP leads to the dissipation of the mitochondrial membrane potential, which triggers apoptosis in cancer cells and inhibits the activation of immune cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. It also inhibits the production of pro-inflammatory cytokines by immune cells and reduces inflammation by inhibiting the activation of immune cells. This compound has been shown to have a favorable pharmacokinetic profile and low toxicity in preclinical studies.
实验室实验的优点和局限性
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its high selectivity for VDAC1, its ability to induce apoptosis in cancer cells, and its ability to inhibit the production of pro-inflammatory cytokines by immune cells. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide. One direction is to study its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound with improved pharmacokinetic properties. Finally, the mechanism of action of this compound on VDAC1 needs to be further elucidated to fully understand its therapeutic potential.
科学研究应用
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory disorders. In cancer, this compound has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential. In autoimmune diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines by immune cells. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the activation of immune cells.
安全和危害
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-7-10(8-12(9-11)21-2)15(19)18-16-17-13-5-3-4-6-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBUOKQFCHNHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200726-46-1 | |
| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-3,5-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)
![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)






![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)



